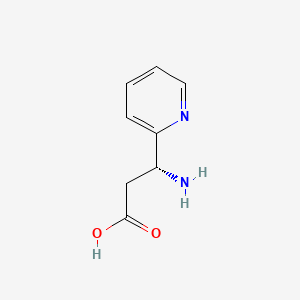

(R)-3-Amino-3-(pyridin-2-YL)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651159 | |

| Record name | (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149196-86-1 | |

| Record name | (βR)-β-Amino-2-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149196-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context of R 3 Amino 3 Pyridin 2 Yl Propanoic Acid in Synthetic Methodologies

(R)-3-Amino-3-(pyridin-2-YL)propanoic acid is a non-canonical β-amino acid distinguished by a chiral center at the C3 position and the presence of a pyridin-2-yl group. This specific arrangement of functional groups—a carboxylic acid, an amine, and an aromatic heterocycle—positions it as a valuable and versatile building block in synthetic organic chemistry.

The significance of this compound lies in its potential to introduce specific three-dimensional conformations and functionalities into larger molecules. The pyridine (B92270) ring, with its basic nitrogen atom, can act as a ligand for metal catalysts, a hydrogen bond acceptor, or a bioisostere for other aromatic rings in medicinal chemistry applications. Its incorporation into peptides or other bioactive molecules can impart unique structural constraints and biological activities. While specific, large-scale synthetic methodologies for this exact (R)-enantiomer are not widely documented in publicly available literature, general strategies for the asymmetric synthesis of chiral β-amino acids are well-established and applicable. These methods often involve the asymmetric hydrogenation of enamines, the use of chiral auxiliaries, or enzymatic resolutions. google.com

The synthesis of related pyridine-containing amino acids, such as the 3-pyridyl and 4-pyridyl analogues, often serves as a blueprint for potential synthetic routes. evitachem.comuni.lu For instance, a common approach involves the condensation of a pyridine carboxaldehyde with a glycine (B1666218) derivative, followed by reduction and chiral separation or asymmetric synthesis. evitachem.com The development of efficient, stereoselective routes to this compound remains an area of interest, as such methods would unlock its full potential for various applications.

Overview of Stereochemical Importance in Chiral Amino Acid Derivatives

Chirality is a fundamental concept in chemistry, and the stereochemistry of amino acid derivatives is of paramount importance, dictating their biological activity and physical properties. nih.gov Naturally occurring amino acids in proteins are almost exclusively of the L-configuration. However, both L- and D-amino acids, as well as their β- and γ-analogs, play crucial roles in various biological processes and drug development. google.comnih.gov

The absolute configuration of a chiral molecule like (R)-3-Amino-3-(pyridin-2-YL)propanoic acid is critical. Enantiomers, which are non-superimposable mirror images, can have vastly different, and sometimes opposing, biological effects. The specific spatial arrangement of the amino, carboxyl, and pyridin-2-yl groups around the chiral carbon center determines how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system. nih.gov

The synthesis of a single enantiomer, like the (R)-form, is a significant challenge in organic synthesis. Methods to achieve this include:

Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to control the stereochemical outcome. nih.govbeilstein-journals.org

Chiral Resolution: Separating a racemic mixture (an equal mixture of both enantiomers) into its individual components. This can be achieved through crystallization with a chiral resolving agent or through enzymatic processes that selectively react with one enantiomer. researchgate.netmdpi.com

The ability to produce enantiomerically pure compounds like this compound is essential for creating precisely structured peptides, peptidomimetics, and other complex molecular architectures where biological function is intrinsically linked to its three-dimensional shape.

Research Landscape of Non Canonical Amino Acids and Their Utility

Strategies for Asymmetric Synthesis of Chiral Beta-Amino Acids

The asymmetric synthesis of chiral β-amino acids can be broadly categorized into several key approaches. These include methods relying on chiral auxiliaries to direct stereochemistry, the use of asymmetric catalysis (involving transition metals, organocatalysts, or enzymes) to create the chiral center, and the resolution of racemic mixtures. rsc.orgnih.gov For a target like this compound, the selection of a strategy must account for the electronic properties and coordinating ability of the 2-pyridyl group.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-based methods are a classical and robust strategy for asymmetric synthesis. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched product.

A prominent example relevant to the synthesis of β-pyridyl-β-amino acids is the conjugate addition of chiral lithium amides to α,β-unsaturated esters. rsc.orgbath.ac.uk Research by Davies et al. explored the addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to various tert-butyl 3-(pyridyl)propenoates. While this method was successful for 3-pyridyl and 4-pyridyl substrates, the conjugate addition to tert-butyl 3-(2-pyridyl)propenoate—the direct precursor for the target compound—proceeded with low levels of diastereoselectivity. rsc.org This outcome is likely due to the chelation of the lithium cation by the nitrogen atom of the 2-pyridyl ring and the amide, which disrupts the desired transition state geometry required for high stereocontrol.

However, the same study demonstrated that substitution on the 2-pyridyl ring can mitigate this issue. For instance, the synthesis of (R)-tert-butyl 3-(2-chloro-3-methoxymethoxy-6-pyridyl)-3-aminopropanoate was achieved with 97% enantiomeric excess (ee). rsc.org This suggests that a strategy for synthesizing this compound could involve a substituted pyridine precursor, followed by subsequent dehalogenation or other functional group interconversions.

Other widely used chiral auxiliaries, such as Evans oxazolidinones and Ellman's tert-butanesulfinamide, also represent viable, though underexplored, routes for this specific target. wikipedia.orgnih.gov For example, the addition of a nucleophile to a chiral N-sulfinyl imine derived from 2-pyridinecarboxaldehyde (B72084) is a potential pathway to establish the (R)-stereocenter. wikipedia.org

| Substrate (tert-butyl 3-(pyridyl)propenoate) | Diastereomeric Excess (de) | Final Product | Enantiomeric Excess (ee) |

| 3-(3-Pyridyl) | 84% | (S)-3-Amino-3-(pyridin-3-yl)propanoic acid derivative | 97% |

| 3-(4-Pyridyl) | 84% | (S)-3-Amino-3-(pyridin-4-yl)propanoic acid derivative | 98% |

| 3-(2-Pyridyl) | Low | - | - |

| 3-(2-Chloro-3-MOMO-6-pyridyl) | 94% | (R)-3-Amino-3-(2-chloro-3-MOMO-6-pyridyl)propanoic acid derivative | 97% |

Table 1: Diastereoselective conjugate addition of a chiral lithium amide to various pyridyl substrates as reported by Davies et al. rsc.org MOMO refers to methoxymethoxy.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Catalytic asymmetric methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Transition-metal catalysis is a powerful tool for the synthesis of chiral amines and their derivatives. The most common methods for β-amino acid synthesis include the asymmetric hydrogenation of β-enamino esters and conjugate additions.

Asymmetric Hydrogenation: The rhodium- or ruthenium-catalyzed hydrogenation of a β-enamino ester precursor is one of the most direct routes to β-amino acids. A potential precursor for the target compound would be (E)- or (Z)-ethyl 3-amino-3-(pyridin-2-yl)propenoate. The challenge often lies in preparing the enamine substrate with high geometric purity, although some modern catalyst systems are effective for E/Z mixtures. The 2-pyridyl substituent could potentially coordinate to the metal center, which may either be beneficial by creating a more rigid transition state or detrimental by inhibiting the catalyst. acs.org

Conjugate Addition: The copper-catalyzed conjugate addition of an amine source (like hydroxylamine (B1172632) derivatives) to an α,β-unsaturated ester is another key strategy. This approach would involve reacting ethyl 3-(pyridin-2-yl)acrylate with an amine under the influence of a copper catalyst bearing a chiral ligand. Again, the coordinating nature of the substrate's pyridyl nitrogen must be considered in catalyst and ligand selection to avoid catalyst deactivation.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. rsc.org For C-N bond formation, the asymmetric Mannich reaction is particularly relevant.

A plausible organocatalytic route to this compound would involve the Mannich reaction between an imine derived from 2-pyridinecarboxaldehyde, a ketene (B1206846) silyl (B83357) acetal (B89532) (as a propanoate equivalent), and a chiral Brønsted acid or bifunctional catalyst (e.g., a thiourea (B124793) or phosphoric acid derivative). acs.org The catalyst would control the facial selectivity of the nucleophilic attack on the imine, establishing the (R)-stereocenter.

| Catalyst Type | Reaction | Potential Application for Target Compound |

| Chiral Phosphoric Acid | Mannich Reaction | Catalyzing the reaction between an N-Boc-imine of 2-pyridinecarboxaldehyde and a silyl ketene acetal. |

| Thiourea Catalyst | Michael Addition | Catalyzing the addition of a nitrogen nucleophile to ethyl 3-(pyridin-2-yl)acrylate. |

| Proline Derivatives | Mannich Reaction | Reaction of a ketone with the imine of 2-pyridinecarboxaldehyde, followed by oxidative cleavage. |

Table 2: Examples of organocatalytic strategies applicable to the synthesis of β-amino acids.

In transition-metal catalysis, the chiral ligand bound to the metal is paramount for achieving high enantioselectivity. The design and optimization of ligands are critical for developing a successful synthesis. For a substrate like a 2-pyridyl acrylate, the ligand must be a sufficiently strong binder to the metal center to prevent displacement or competitive binding by the substrate's nitrogen atom.

Commonly used ligands in asymmetric hydrogenation include chiral bisphosphines like BINAP and DuPhos. In copper-catalyzed conjugate additions, ligands such as those based on phosphoramidites or N-heterocyclic carbenes (NHCs) are often employed. For the synthesis of this compound, a systematic screening of ligands would be necessary to identify one that provides high reactivity and stereoselectivity while tolerating the heteroaromatic nature of the substrate. The electronic properties of the ligand can be tuned to modulate the Lewis acidity of the metal center, which in turn can influence its interaction with the substrate.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Kinetic Resolution: A straightforward approach is the kinetic resolution of a racemic mixture of 3-amino-3-(pyridin-2-yl)propanoic acid or its ester derivative. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer of the amino acid, allowing for the separation of the unreacted (R)-enantiomer. Similarly, an acylase could be used for the enantioselective hydrolysis of racemic N-acetyl-3-amino-3-(pyridin-2-yl)propanoic acid, yielding the desired (R)-amino acid.

Asymmetric Synthesis: More advanced biocatalytic methods involve the direct asymmetric synthesis of the target. An ammonia (B1221849) lyase or a transaminase could potentially be used. A phenylalanine ammonia lyase (PAL) might catalyze the addition of ammonia to 3-(pyridin-2-yl)acrylic acid. Alternatively, a transaminase could perform an asymmetric amination of the corresponding β-keto acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, using an amine donor like isopropylamine. Modern protein engineering techniques could be employed to tailor an enzyme specifically for this substrate. chemrxiv.org

Chiral Resolution Techniques for Enantiomeric Purity

Diastereomeric Salt Formation: This classical method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. libretexts.orggavinpublishers.com For a basic compound like 3-Amino-3-(pyridin-2-YL)propanoic acid, a chiral acid is the resolving agent of choice. Commonly used chiral acids include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.orggavinpublishers.com

The process typically involves dissolving the racemic mixture and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes. This salt is then isolated, and the desired enantiomer is liberated by treatment with a base. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered. The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. mdpi.comniscpr.res.in For instance, the resolution of aminonaphthols has been successfully achieved using L-(+)-tartaric acid in acetone. nih.gov

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign alternative for chiral resolution. Lipases are a class of enzymes that have demonstrated remarkable efficacy in the kinetic resolution of racemic esters of β-amino acids. polimi.it This method relies on the enzyme's ability to selectively catalyze the hydrolysis or acylation of one enantiomer at a much faster rate than the other.

For the resolution of 3-Amino-3-(pyridin-2-YL)propanoic acid, a common approach involves the enzymatic hydrolysis of its corresponding racemic ester. In a typical procedure, the racemic methyl or ethyl ester of the amino acid is incubated with a lipase, such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, in an aqueous buffer or a biphasic system. polimi.itresearchgate.net The enzyme will selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties. For example, the acid can be extracted into a basic aqueous solution. This method can provide access to both enantiomers with high enantiomeric excess (ee). researchgate.net

Reaction Conditions and Optimization for Yield and Enantioselectivity

The success of any synthetic or resolution strategy hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the enantioselectivity.

For diastereomeric salt resolution , key parameters to optimize include:

Resolving Agent: The choice of the chiral resolving agent is critical. Different derivatives of tartaric acid, for instance, can exhibit varying efficiencies in resolving the same racemic mixture. nih.gov

Solvent: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for crystallization.

Temperature and Crystallization Time: The temperature profile during crystallization and the time allowed for crystal growth can significantly impact the purity of the isolated diastereomer. mdpi.com

Stoichiometry: The molar ratio of the resolving agent to the racemic compound can also influence the resolution efficiency.

For enzymatic kinetic resolution , the following factors are paramount for optimization:

Enzyme Selection: Different lipases can exhibit varying degrees of enantioselectivity towards a particular substrate. Screening a panel of commercially available lipases is a common starting point. researchgate.net

Acylating Agent/Ester Group: In the case of ester hydrolysis, the nature of the ester group (e.g., methyl, ethyl, trifluoroethyl) can affect the reaction rate and selectivity. sigmaaldrich.com For enzymatic acylation, the choice of the acyl donor is a key variable.

Solvent/Medium: The reaction can be conducted in aqueous buffers, organic solvents, or biphasic systems. The choice of solvent can influence enzyme activity and stability, as well as substrate solubility.

pH and Temperature: These are crucial parameters that directly affect the catalytic activity of the enzyme. The optimal pH and temperature need to be determined for the specific lipase and substrate.

Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its recovery and reuse, which is particularly important for industrial applications.

A systematic approach, such as response surface methodology (RSM), can be employed to efficiently optimize multiple reaction parameters simultaneously to achieve the desired yield and enantiomeric excess. bioanalysis-zone.com

Control and Determination of Enantiopurity and Absolute Configuration

The successful synthesis of an enantiomerically pure compound requires robust analytical methods to verify its enantiomeric excess and to unequivocally determine its absolute configuration.

Analytical Techniques for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric excess (ee) is a critical step in any enantioselective synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.

For the analysis of this compound, several types of CSPs can be employed. Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids. sigmaaldrich.comdss.go.th These columns can operate in various mobile phase modes, including reversed-phase, normal-phase, and polar organic modes, offering great flexibility in method development. nih.gov

Another class of suitable CSPs includes those based on cyclodextrins. These can be used in reversed-phase mode, where the analyte should ideally contain an aromatic ring for effective chiral recognition. For basic compounds like the target molecule, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid is often used.

The table below provides a representative example of chiral HPLC conditions that could be adapted for the analysis of 3-Amino-3-(pyridin-2-YL)propanoic acid, based on data for similar compounds.

| Parameter | Condition |

| Chiral Stationary Phase | Astec CHIROBIOTIC™ T |

| Mobile Phase | Methanol (B129727)/Water/Formic Acid |

| Detection | UV at 254 nm |

| Expected Elution Order | Typically, the D-enantiomer (R-form for many amino acids) is more strongly retained on teicoplanin-based CSPs. sigmaaldrich.com |

This table is illustrative and specific conditions would need to be optimized for the target analyte.

Spectroscopic and Crystallographic Methods for Absolute Configuration Assignment

While chiral HPLC can determine the enantiomeric purity, it does not inherently reveal the absolute configuration (i.e., whether the enantiomer is R or S). For this, spectroscopic and crystallographic methods are indispensable.

X-ray Crystallography: The unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction analysis. If a single crystal of the enantiomerically pure compound can be obtained, anomalous dispersion techniques can be used to determine its absolute structure.

In the context of chiral resolution, a powerful method involves the X-ray crystallographic analysis of one of the diastereomeric salts formed with a chiral resolving agent of known absolute configuration. By determining the crystal structure of the diastereomeric salt, the relative configuration of all stereocenters in the salt is established. Since the absolute configuration of the resolving agent is known, the absolute configuration of the target amino acid can be unequivocally assigned. For instance, if this compound is resolved with (+)-tartaric acid (which has a known (2R, 3R) configuration), an X-ray structure of the resulting salt will reveal the spatial arrangement of the amino acid relative to the tartaric acid, thereby confirming the (R) configuration of the amino acid.

Spectroscopic Methods: While less definitive than X-ray crystallography, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can also be used to assign the absolute configuration. This is typically achieved by comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can also be employed to determine the absolute configuration by analyzing the differential chemical shifts of the resulting diastereomeric species.

Reactions at the Primary Amino Group

The primary amino group of this compound is a key site for derivatization, enabling the formation of amides, peptides, and other functionalities. Its reactivity is central to the incorporation of this scaffold into larger molecules.

Amidation and Peptide Coupling Reactions

The amino group readily participates in amidation and peptide coupling reactions to form amide bonds with various carboxylic acids, including other amino acids. These reactions are fundamental in the synthesis of many biologically active compounds. Standard peptide coupling reagents are employed to facilitate these transformations efficiently. For instance, the coupling of N-protected this compound with other amines or amino acid derivatives is a common strategy.

Key research findings have demonstrated the successful coupling of N-Boc protected this compound with various amines using reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like diisopropylethylamine (DIPEA). These reactions typically proceed in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Examples of Peptide Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product |

|---|---|---|---|---|---|

| N-Boc-(R)-3-amino-3-(pyridin-2-yl)propanoic acid | (2S,3S,4S)-1-(isobutyryl)-3-methyl-4-oxo-5-(2-(trifluoromethyl)phenyl)pyrrolidin-2-yl)methylamine | HBTU | DIPEA | DMF | N-Boc protected amide derivative |

| N-Boc-(R)-3-amino-3-(pyridin-2-yl)propanoic acid | (2S,4S)-4-fluoro-1-(methoxycarbonyl)pyrrolidin-2-amine | HATU | DIPEA | DMF | N-Boc protected pyrrolidine (B122466) amide |

N-Protection Strategies for Selective Functionalization

To achieve selective modification at the carboxylic acid terminus or to prevent unwanted side reactions during peptide coupling, the primary amino group is often protected with a suitable protecting group. The choice of the protecting group is critical and depends on the subsequent reaction conditions.

The most commonly employed protecting groups for the amino moiety of this compound are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is base-labile and is commonly cleaved using piperidine (B6355638) in DMF.

Table 2: N-Protection of this compound

| Protecting Group Reagent | Base | Solvent | Product |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or Sodium Hydroxide (NaOH) | Dioxane/Water or THF | (R)-3-(tert-butoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium Bicarbonate (NaHCO₃) | Acetone/Water | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid |

Other Transformations Involving the Amino Moiety

Beyond amidation and protection, the primary amino group can undergo other transformations. For instance, it can be involved in the formation of sulfonamides by reacting with sulfonyl chlorides. These derivatives are also of interest in medicinal chemistry for their potential biological activities.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides another handle for derivatization, allowing for the formation of esters and amides, which can significantly alter the molecule's physicochemical properties.

Esterification and Amide Bond Formation

Esterification of the carboxylic acid is a common transformation, often carried out to protect the carboxyl group or to create prodrugs. This can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or by using alkylating agents. For example, methyl or ethyl esters can be synthesized by reacting the amino acid with methanol or ethanol (B145695) in the presence of thionyl chloride (SOCl₂) or a strong acid like hydrochloric acid (HCl).

Amide bond formation at the carboxyl terminus involves coupling the carboxylic acid with a primary or secondary amine. This is typically performed after protecting the amino group of the this compound. The same peptide coupling reagents used for amidation at the amino group can be employed for this purpose.

Table 3: Esterification of this compound

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | Thionyl chloride (SOCl₂) | (R)-methyl 3-amino-3-(pyridin-2-yl)propanoate |

| Ethanol | Hydrochloric acid (HCl) | (R)-ethyl 3-amino-3-(pyridin-2-yl)propanoate |

Carboxyl Group Activation and Derivatization

For efficient amide bond formation, the carboxylic acid is often activated to increase its electrophilicity. This is the underlying principle of using peptide coupling reagents. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) convert the carboxylic acid into a more reactive intermediate, such as an active ester, which is then readily attacked by an amine.

Another method for activating the carboxyl group is its conversion to an acid chloride. This can be achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines to form amides. However, this method is often less preferred for amino acids due to the potential for side reactions if the amino group is not protected.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for chemical reactions, including coordination to metals, alkylation (quaternization), and oxidation.

The structure of this compound contains three potential donor sites for metal coordination: the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen atoms. This makes it a versatile ligand for the formation of coordination complexes. As a tridentate ligand, it can form stable chelate rings with a central metal ion. Depending on the metal ion, pH, and reaction conditions, it can coordinate in various modes. For instance, amino acids are well-known to form stable complexes with a wide range of metal ions, acting as bidentate or tridentate ligands. chemmethod.com The pyridine nitrogen provides an additional coordination site compared to simple amino acids, potentially leading to more complex and stable metal-organic frameworks or discrete coordination compounds.

While the coordination potential is clear from its structure, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not extensively documented in a review of available literature. However, based on the principles of coordination chemistry, the potential binding modes can be predicted.

Table 1: Potential Coordination Modes

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Bidentate (Amino-Carboxylate) | Amino (N), Carboxylate (O) | 6-membered |

| Bidentate (Pyridyl-Amino) | Pyridine (N), Amino (N) | 5-membered |

The nitrogen atom of the pyridine ring can act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. This quaternization reaction modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxidation significantly alters the reactivity of the pyridine ring, influencing its electronic and steric properties. For example, the oxidation of various substituted pyridines to their corresponding N-oxides using m-CPBA is a well-established and high-yielding method. arkat-usa.org

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating | arkat-usa.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | arkat-usa.org |

While these are general methods for pyridine N-oxide synthesis, specific examples of their application to this compound are not detailed in the surveyed scientific literature.

Direct functionalization of the pyridine ring in this compound, such as through electrophilic aromatic substitution (e.g., nitration, halogenation) or nucleophilic aromatic substitution, would provide a pathway to a diverse range of derivatives. However, a review of published research did not yield specific examples or methodologies for the direct functionalization of the pyridine ring in this particular molecule.

Stereoselective Transformations and Epimerization Studies

The stereochemical integrity of the chiral center at the C3 position is crucial for many applications of enantiomerically pure compounds. Epimerization, the change in configuration at a single stereocenter, is a potential side reaction during chemical transformations, particularly those involving basic conditions or activation of the adjacent carboxylic acid group.

The mechanism of epimerization for amino acids often involves the abstraction of the alpha-proton (in this case, the proton at C3) by a base to form a carbanion intermediate. nih.gov Subsequent reprotonation can occur from either face, leading to racemization or epimerization. The acidity of this proton is a key factor; electron-withdrawing groups, such as the pyridine ring, can increase its acidity and thus the propensity for epimerization under basic conditions. nih.gov

Studies specifically investigating the epimerization of this compound under various reaction conditions have not been found in the reviewed literature. Such studies would be essential to define the operational window (e.g., pH, temperature, reagents) where the stereochemical integrity of the molecule is maintained during its synthesis and derivatization.

Role As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid into peptide backbones offers a powerful strategy to modulate their structure and function. The presence of the β-amino acid structure introduces a degree of conformational rigidity and resistance to enzymatic degradation compared to their natural α-amino acid counterparts.

Synthesis of Beta-Peptides and Hybrid Peptides

This compound serves as a valuable monomer for the synthesis of β-peptides and hybrid α,β-peptides. These peptides often adopt well-defined secondary structures, such as helices and turns, which are of significant interest in medicinal chemistry and materials science. The pyridine (B92270) moiety can further influence the folding and assembly of these peptides through non-covalent interactions.

The synthesis of these peptides typically involves standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The amino and carboxylic acid groups of this compound are suitably protected to allow for sequential chain elongation.

| Coupling Reagent | Solvent | Typical Yield (%) | Reference |

| HATU/DIPEA | DMF | 85-95 | nih.gov |

| HBTU/HOBt/DIPEA | NMP | 80-90 | masterorganicchemistry.com |

| EDCI/HOBt | DCM/DMF | 75-85 |

Design of Constrained Peptidomimetics for Structural Probes

The defined stereochemistry and the presence of the pyridine ring make this compound an excellent candidate for the design of constrained peptidomimetics. By replacing a native amino acid with this building block, researchers can introduce specific conformational biases into a peptide sequence. jlu.edu.cnnih.gov These peptidomimetics are valuable tools for probing protein-protein interactions and for the development of therapeutic agents with enhanced stability and selectivity. The pyridine ring can act as a mimic for the side chains of natural amino acids like histidine or phenylalanine, while also offering unique coordination properties.

Applications in the Synthesis of Chiral Heterocyclic Compounds

The chiral nature of this compound makes it a valuable starting material for the enantioselective synthesis of various heterocyclic compounds. rsc.org The amino and carboxylic acid functionalities can be manipulated to form different ring systems, with the stereochemistry at the β-carbon being transferred to the final product.

Examples of heterocyclic scaffolds synthesized from this chiral building block include:

Piperidines and Pyrrolidines: Through cyclization reactions involving the amino and carboxyl groups, substituted piperidines and pyrrolidines can be accessed.

Lactams: Intramolecular amide bond formation leads to the synthesis of chiral β-lactams and other lactam-containing heterocycles.

Pyridyl-substituted heterocycles: The pyridine ring can be further functionalized or used as a directing group in subsequent synthetic transformations. taylorfrancis.com

Precursor for Chiral Ligands and Organocatalysts

The ability of the pyridine nitrogen and the carboxylate oxygen to coordinate with metal ions, combined with the inherent chirality of the molecule, makes this compound an attractive precursor for the development of novel chiral ligands and organocatalysts.

Design and Synthesis of Metal-Chelating Ligands

This compound can be readily converted into bidentate or tridentate ligands for asymmetric catalysis. organic-chemistry.org The amino group and the carboxylic acid can be modified to introduce other donor atoms, such as phosphorus or sulfur, to fine-tune the electronic and steric properties of the resulting metal complexes. These chiral ligands have shown promise in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic substitutions.

| Metal Center | Ligand Type | Application | Enantioselectivity (ee%) |

| Rhodium | P,N-ligand | Asymmetric Hydrogenation | >95 |

| Palladium | N,N-ligand | Asymmetric Allylic Alkylation | up to 99 |

| Copper | N,O-ligand | Asymmetric Michael Addition | >90 |

Development of Novel Chiral Organocatalytic Systems

Drawing inspiration from the catalytic activity of natural amino acids like proline, researchers have explored the use of this compound and its derivatives as organocatalysts. nih.gov The secondary amine that can be formed from the primary amine and the carboxylic acid can participate in enamine and iminium ion catalysis, while the pyridine ring can act as a Lewis basic site or engage in hydrogen bonding to activate substrates and control stereoselectivity. Proline-based catalysts containing a pyridine ring have been shown to be effective in various asymmetric transformations. nih.govtaylorfrancis.com

Utility in the Construction of Complex Molecular Scaffolds for Chemical Biology Research

This compound has emerged as a valuable chiral building block in advanced organic synthesis, particularly for the construction of complex molecular scaffolds intended for chemical biology research. Its unique structural features—a stereodefined center, a β-amino acid backbone, and a reactive pyridine ring—offer chemists a versatile tool to create intricate and functionally diverse molecules. These scaffolds are instrumental in probing biological systems, developing novel therapeutic agents, and understanding molecular recognition processes.

The incorporation of this chiral β-amino acid into larger molecular frameworks allows for the introduction of conformational constraints. Unlike their α-amino acid counterparts, β-amino acids can induce unique folding patterns in peptides and other polymers, leading to the formation of stable secondary structures such as helices, turns, and sheets. This ability to control the three-dimensional arrangement of a molecule is critical in designing compounds that can bind to specific biological targets, such as enzymes and receptors, with high affinity and selectivity.

A significant application of this compound lies in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. By replacing natural amino acids with this chiral β-amino acid, researchers can create peptidomimetics with altered backbone conformations and improved pharmacological profiles.

The pyridine-2-yl moiety of this compound is particularly noteworthy as it provides a handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems. A powerful strategy for creating such scaffolds is through the formation of imidazopyridinium-linked macrocycles. While not explicitly demonstrated with this compound, a closely analogous solid-phase synthesis highlights the potential of this approach. In this method, a peptide chain containing a primary amine can be cyclized by reacting with a 2-formyl- or 2-keto-pyridine to form a stable imidazopyridinium linkage nih.govnih.gov. This reaction is highly efficient and can be used to generate diverse libraries of macrocyclic peptides with potential applications as protein ligands nih.govnih.gov. The resulting macrocycles often exhibit improved cell permeability, a crucial property for biologically active compounds nih.govnih.gov.

The table below outlines a representative synthetic approach for the construction of such complex molecular scaffolds, illustrating the potential role of this compound.

| Step | Description | Key Reagents and Conditions | Potential Role of this compound |

| 1 | Solid-Phase Peptide Synthesis | Standard Fmoc or Boc chemistry on a solid support. | Incorporation into the peptide backbone to introduce a chiral center and a pyridine moiety. |

| 2 | On-Resin Cyclization | Intramolecular reaction between a terminal amine and an aldehyde or ketone. | The pyridine-2-yl group could be modified to a 2-formylpyridine to participate in the cyclization. |

| 3 | Imidazopyridinium Formation | Trapping of an intramolecular imine with the 2-formylpyridine moiety. | The nitrogen of the pyridine ring becomes part of the newly formed heterocyclic scaffold. |

| 4 | Cleavage and Deprotection | Treatment with a strong acid, such as trifluoroacetic acid (TFA). | Release of the final complex molecular scaffold from the solid support. |

Furthermore, the pyridine nitrogen in the scaffolds derived from this compound can act as a hydrogen bond acceptor or a metal coordinating site, which can be crucial for binding to biological targets. This feature is particularly relevant in the design of enzyme inhibitors, where precise interactions with the active site are necessary for potent inhibition. For instance, various protease inhibitors have been developed based on peptidomimetic scaffolds that target enzymes crucial in viral replication and other disease processes nih.govku.edu. The unique conformational properties imparted by this β-amino acid can help in positioning key functional groups for optimal interaction with the enzyme's active site.

The application of this compound also extends to the development of molecular probes for chemical biology. The pyridine ring can be functionalized with fluorophores or other reporter groups, allowing for the synthesis of probes to study biological processes in real-time.

Mechanistic Investigations of Molecular Recognition and Interactions Non Clinical Context

Fundamental Binding Site Analysis and Molecular Recognition Phenomena

This area of research would focus on identifying the specific binding sites of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid on a target molecule, such as a protein or enzyme. Key aspects of this analysis would include:

Identification of Interacting Residues: Determining the specific amino acid residues within a binding pocket that form interactions with the compound.

Characterization of Non-Covalent Interactions: Analyzing the types of forces involved in binding, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Thermodynamic Profiling: Measuring the binding affinity (e.g., Kd, Ki), enthalpy (ΔH), and entropy (ΔS) of the binding event to understand the driving forces of the interaction.

Mechanistic Studies of Enzyme-Ligand Interactions (excluding biological activity/efficacy)

Should this compound be found to interact with an enzyme, mechanistic studies would aim to elucidate the specifics of this interaction without focusing on the ultimate biological outcome. This would involve:

Enzyme Kinetics: Performing steady-state and pre-steady-state kinetic analyses to determine the mode of inhibition or activation.

Structural Analysis of the Enzyme-Ligand Complex: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to the enzyme's active or allosteric site.

Computational Simulations: Employing molecular dynamics simulations to model the dynamic behavior of the enzyme-ligand complex over time and to understand the conformational changes that occur upon binding.

Elucidation of Structural Basis for Molecular Recognition Events

This subsection would delve into the precise three-dimensional arrangement of atoms that governs the interaction between this compound and its binding partner. Key methodologies include:

X-ray Crystallography: Providing a high-resolution static picture of the compound within its binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offering insights into the structure and dynamics of the complex in solution.

Homology Modeling and Molecular Docking: Computational techniques used to predict the binding mode of the compound when experimental structures are unavailable.

Without specific research data, any detailed discussion on these aspects for this compound would be purely speculative. The scientific community awaits future research to shed light on the molecular interactions of this compound.

Computational and Theoretical Chemistry Studies of R 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For (R)-3-Amino-3-(pyridin-2-YL)propanoic acid, these calculations would typically be performed using a basis set such as 6-31G* or larger to obtain accurate descriptions of the molecule's properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO is likely centered on the carboxylic acid moiety and the pyridine ring.

Other important electronic descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps predict sites for non-covalent interactions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom, offering further insight into the molecule's polarity and reactive centers.

Table 1: Predicted Electronic Properties of this compound (Note: The following data are illustrative and based on general principles of quantum chemical calculations for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be relatively high, indicating good electron-donating capabilities. |

| LUMO Energy | Expected to be relatively low, indicating good electron-accepting capabilities. |

| HOMO-LUMO Gap | A moderate gap is anticipated, suggesting a balance of stability and reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the presence of polar N-H, C=O, and O-H bonds and the pyridine nitrogen. |

| Electrostatic Potential | Negative potential around the pyridine nitrogen and carboxylic oxygen atoms; positive potential around the amino and hydroxyl hydrogens. |

Conformational Analysis and Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures of the molecule. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bonds in the propanoic acid chain and the C-C bond connecting the pyridine ring to the chiral center.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. jconsortium.com By simulating the motion of the atoms over time, typically on the nanosecond timescale, MD can reveal the accessible conformations and the transitions between them in a given environment (e.g., in a solvent like water). jconsortium.com These simulations help in understanding the molecule's flexibility and the average conformations it adopts, which is crucial for interpreting its interaction with other molecules. researchgate.net For this compound, key dihedral angles to be studied would be those around the chiral carbon, which determine the relative orientation of the pyridine ring, the amino group, and the carboxylic acid group.

Table 2: Key Dihedral Angles for Conformational Analysis (Note: This table represents the key structural parameters that would be investigated in a conformational analysis, not specific calculated values.)

| Dihedral Angle | Description |

| N-Cα-Cβ-Cγ | Defines the backbone conformation of the propanoic acid chain. |

| C(pyridyl)-Cα-N-H | Describes the orientation of the amino group relative to the pyridine ring. |

| C(pyridyl)-Cα-Cβ-Cγ | Describes the orientation of the propanoic acid chain relative to the pyridine ring. |

Molecular Docking and Modeling for Mechanistic Insights (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule. In a non-clinical context, this could involve modeling the interaction of this compound with an enzyme or a synthetic receptor to understand the fundamental principles of their interaction.

The process involves placing the ligand (the amino acid) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the complex. For this compound, the amino group and the carboxylic acid group are potent hydrogen bond donors and acceptors, while the pyridine ring can participate in π-stacking interactions.

These modeling studies can provide mechanistic hypotheses about how the molecule might interact with various targets, guiding further experimental work in areas such as catalysis or materials science.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Vibrational analysis, typically performed using DFT calculations, can predict the frequencies and intensities of the vibrational modes of the molecule. sigmaaldrich.com These predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign the observed spectral bands to specific molecular motions.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, the O-H stretching, and the characteristic ring vibrations of the pyridine moiety. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 3: Predicted Characteristic Vibrational Frequencies (Note: These are representative frequency ranges for the functional groups present in the molecule. Specific calculated values would depend on the level of theory and basis set used.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 |

| N-H Stretch (Amine) | 3500 - 3300 |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 |

| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1430 |

| C-N Stretch | 1350 - 1000 |

Advanced Analytical and Spectroscopic Characterization Methods for R 3 Amino 3 Pyridin 2 Yl Propanoic Acid and Its Derivatives

Chiral Chromatography for Purity and Enantiopurity Assessment (HPLC, GC)

The determination of chemical purity and, most importantly, enantiomeric purity (enantiomeric excess, ee) is paramount for chiral molecules. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as the gold standard for this assessment.

High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation of underivatized amino acids can be challenging but is achievable using specialized chiral stationary phases (CSPs). sigmaaldrich.com For (R)-3-Amino-3-(pyridin-2-YL)propanoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective due to their ability to handle polar and ionic compounds in aqueous-organic mobile phases. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, like those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak series), are also widely used, often providing excellent separation for a broad range of chiral compounds, including amino acid derivatives. yakhak.orggoogle.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion, which differ for the two enantiomers, leading to different retention times. The use of zwitterionic CSPs has also proven effective for the direct resolution of amino acids and small peptides. chiraltech.com

Gas Chromatography (GC): GC analysis of amino acids typically requires a derivatization step to increase their volatility. uni-tuebingen.denih.govd-nb.info Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. For instance, the amino acid can be converted to its N-trifluoroacetyl ethyl ester. These volatile derivatives are then separated on a chiral capillary column, such as one coated with Chirasil-Val, a polysiloxane-based CSP. uni-tuebingen.de GC-MS can be used for simultaneous separation and identification, where mass spectrometry confirms the identity of the eluting enantiomers. nih.govnih.gov This method is highly sensitive and can accurately determine minute deviations from a racemic mixture. uni-tuebingen.de

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile/Carrier Phase | Detection | Analyte Form |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Isopropanol/Trifluoroacetic Acid | UV (254 nm) | Derivatized or Underivatized |

| HPLC | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Methanol (B129727)/Water/Acetic Acid | UV, LC-MS | Underivatized |

| GC | Chirasil-Val | Helium | FID, MS | N-acyl, O-alkyl ester derivative |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their connectivity. For this molecule, distinct signals are expected for the protons of the pyridine (B92270) ring, the methine proton at the chiral center (C3), the methylene (B1212753) protons (C2), and the exchangeable amine (NH₂) and carboxylic acid (OH) protons. docbrown.info The pyridine protons typically appear in the aromatic region (δ 7.0-8.6 ppm). chemicalbook.comchemicalbook.com The methine proton (H3) would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (H2) would appear as a complex multiplet, often an ABX system, due to their diastereotopicity.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. docbrown.info For this compound, eight distinct signals are expected: five for the pyridine ring, one for the chiral methine carbon (C3), one for the methylene carbon (C2), and one for the carboxyl carbon (C1). np-mrd.org The carboxyl carbon is the most deshielded, appearing around δ 170-180 ppm, while the pyridine carbons resonate in the δ 120-150 ppm range.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | ~175 |

| Pyridine C | ~7.4-8.6 | ~123-155 |

| Chiral Center CH | ~4.9 | ~52 |

| Methylene CH₂ | ~3.1 | ~39 |

Note: Values are approximate and based on analogous structures like (R)-3-Amino-3-(p-methoxyphenyl)propionic acid and pyridine derivatives. docbrown.infoorgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of 3-Amino-3-(pyridin-2-yl)propanoic acid is C₈H₁₀N₂O₂, corresponding to a monoisotopic mass of approximately 166.07 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS can measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. Key fragmentation patterns for this compound would likely include:

Loss of H₂O: from the carboxylic acid group.

Loss of CO₂: a common fragmentation for carboxylic acids.

Loss of the carboxyl group (-COOH).

Cleavage of the C2-C3 bond, leading to fragments corresponding to the pyridinylmethylamine cation.

Fragmentation of the pyridine ring.

These fragmentation patterns provide a "fingerprint" that helps to confirm the molecule's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.netacs.orgacs.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

O-H Stretch: A broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H.

N-H Stretch: A moderate band around 3200-3400 cm⁻¹ corresponds to the amine N-H stretch.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ is indicative of the carboxylic acid carbonyl group. In its zwitterionic form, this would be replaced by a carboxylate (COO⁻) asymmetric stretch near 1600 cm⁻¹.

N-H Bend: A band around 1580-1650 cm⁻¹ arises from the amine N-H bending vibration.

C=C and C=N Stretches: Aromatic ring stretching vibrations from the pyridine moiety appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and aromatic rings. rsc.orgacs.orgnih.gov The Raman spectrum of this compound would be dominated by the vibrational modes of the pyridine ring, especially the strong ring-breathing modes, which typically appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These intense and sharp peaks are highly characteristic of the pyridine moiety. rsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3200-3400 | N-H Stretch (Amine) | IR |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | IR |

| 1700-1725 | C=O Stretch (Carboxylic Acid) | IR |

| ~1600 | COO⁻ Asymmetric Stretch (Zwitterion) | IR |

| 1400-1600 | C=C, C=N Ring Stretches (Pyridine) | IR, Raman |

| ~1000, ~1030 | Pyridine Ring Breathing | Raman (Strong) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

CD and ORD are chiroptical techniques that provide information about the stereochemistry of chiral molecules. wikipedia.org They rely on the differential interaction of chiral substances with left and right circularly polarized light. nih.govrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org As the wavelength approaches an electronic absorption band of a chromophore (like the pyridine ring or carboxyl group), the rotation changes dramatically, producing a phenomenon known as the Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (also part of the Cotton effect) at the wavelengths of the chromophore's electronic transitions. For this compound, the π→π* and n→π* transitions of the pyridine and carboxyl chromophores would give rise to a characteristic CD spectrum. Theoretical calculations can be used to predict the CD spectrum for the (R)-enantiomer, and comparison with the experimental spectrum provides powerful evidence for the assignment of the absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. pan.pl If suitable crystals can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would:

Unambiguously confirm the absolute configuration as (R) through the determination of the Flack parameter.

Reveal the solid-state conformation, including the orientation of the pyridine ring relative to the propanoic acid backbone.

Detail the intermolecular interactions that stabilize the crystal lattice. In its zwitterionic form, strong hydrogen bonds are expected between the ammonium (B1175870) group (N⁺H₃) of one molecule and the carboxylate group (COO⁻) of a neighboring molecule. iisc.ac.inias.ac.in Additional hydrogen bonds involving the pyridine nitrogen and water molecules (if a hydrate (B1144303) is formed) may also be present.

The analysis of crystal structures of similar β-amino acids shows that they often form layered structures stabilized by extensive hydrogen-bonding networks. iisc.ac.innih.gov

Future Research Trajectories and Unexplored Avenues for R 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Development of Next-Generation Enantioselective Synthetic Protocols

While methods for synthesizing β-amino acids exist, the development of more efficient, scalable, and versatile enantioselective protocols for (R)-3-Amino-3-(pyridin-2-YL)propanoic acid remains a critical research area. nih.govrsc.orgresearchgate.nethilarispublisher.com Future investigations should focus on several key strategies:

Catalytic Asymmetric Methodologies: There is a continuous need for novel catalytic systems that can provide high yields and enantioselectivities. rsc.org This includes exploring new transition metal catalysts and organocatalysts for reactions like asymmetric hydrogenation, Mannich-type reactions, and conjugate additions. rsc.orgillinois.edu For instance, developing catalysts that can directly and asymmetrically aminocarbonylate simple alkenes would represent a significant advance. illinois.edu

Enzymatic and Biocatalytic Approaches: The use of enzymes or engineered microorganisms offers a green and highly selective alternative to traditional chemical synthesis. nih.govnumberanalytics.com Research into identifying or engineering enzymes capable of producing this compound could lead to more sustainable and cost-effective production methods.

Flow Chemistry and Automation: Implementing continuous flow technologies for the synthesis of this compound could offer improved control over reaction parameters, leading to higher purity and yields. Automated synthesis platforms could accelerate the discovery and optimization of new synthetic routes. nih.govacs.org

Novel Starting Materials: Exploring alternative and more readily available starting materials beyond the current prefunctionalized substrates could simplify synthetic routes and reduce costs. illinois.edunih.gov

A summary of promising synthetic approaches is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, broad applicability | Development of novel transition metal and organocatalysts. rsc.org |

| Biocatalysis | High enantioselectivity, green chemistry | Enzyme discovery and engineering. nih.govnumberanalytics.com |

| Flow Chemistry | Enhanced process control, scalability | Reactor design and optimization. |

| Novel Precursors | Cost reduction, simplified routes | Use of simple building blocks like olefins and aziridines. illinois.edu |

Exploration of Novel Applications as Chiral Auxiliaries or Catalytic Scaffolds

The inherent chirality and functional groups of this compound make it an attractive candidate for applications in asymmetric synthesis.

Chiral Auxiliaries: The compound could be employed as a chiral auxiliary to control the stereochemical outcome of reactions. Future work would involve attaching it to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. The pyridine (B92270) and amino groups offer multiple points for attachment and potential for bidentate chelation to a metal center, which could enhance stereocontrol. nih.gov

Chiral Ligands for Catalysis: The pyridine nitrogen and the amino group can act as binding sites for metal ions. alfachemic.comnih.gov This allows for the design of novel chiral ligands for a wide range of metal-catalyzed reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. alfachemic.comnih.govacs.org The rigidity of the pyridine ring combined with the flexibility of the propanoic acid backbone could lead to ligands with unique stereoelectronic properties. rsc.org

Organocatalysis: The amino acid structure itself, with its acidic and basic centers, suggests potential applications as an organocatalyst, for example, in aldol (B89426) or Michael reactions.

The potential catalytic applications are diverse and warrant significant investigation.

| Application | Mechanism | Potential Reactions |

| Chiral Auxiliary | Covalent attachment to substrate to direct stereochemistry. | Alkylation, acylation, cycloaddition. |

| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. nih.gov | Asymmetric hydrogenation, C-C coupling. alfachemic.comacs.org |

| Organocatalyst | Utilization of acidic/basic sites to catalyze reactions without a metal. | Aldol reactions, Michael additions. |

Integration into Supramolecular Assemblies and Advanced Materials

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens doors for its use in materials science. researchgate.net

Self-Assembling Systems: The molecule's structure is conducive to self-assembly into well-ordered supramolecular structures like gels, fibers, or sheets. researchgate.netnih.govresearchgate.net The chirality of the molecule can be transferred to the macroscopic level, leading to materials with helical or other complex chiral morphologies. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can coordinate with metal ions to form chiral MOFs. acs.orguab.cat These porous materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The use of biomolecules like amino acids in MOFs is a growing field. uab.cat

Peptidomimetics and Foldamers: As a β-amino acid, it can be incorporated into peptide chains to create peptidomimetics with enhanced stability against enzymatic degradation. numberanalytics.comacs.orgacs.org These modified peptides could have interesting pharmacological properties. The predictable folding patterns of β-peptides also make them attractive targets for creating novel three-dimensional structures (foldamers). acs.org

Deeper Mechanistic Insights into its Chemical Reactivity and Stereochemical Behavior

A fundamental understanding of the chemical behavior of this compound is crucial for its rational application.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict its conformational preferences, reactivity, and interactions with other molecules. tdl.org This can aid in the design of catalysts and materials. Computational studies can provide molecular-level insights into chiral recognition mechanisms. tdl.orgscirp.org

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (e.g., NMR, Circular Dichroism) and X-ray crystallography can provide detailed information about its structure in solution and in the solid state. This is essential for understanding how it interacts with other molecules and forms larger assemblies. nih.govacs.org

Kinetic and Thermodynamic Studies: Investigating the kinetics and thermodynamics of reactions involving this compound will provide a quantitative understanding of its reactivity and selectivity. This data is vital for optimizing synthetic protocols and catalytic processes.

Design of this compound Derivatives for Chemical Probe Development

The unique structure of this amino acid makes it a valuable scaffold for the development of chemical probes to study biological systems. nih.govresearchgate.net

Bioorthogonal Chemistry: The pyridine ring or other parts of the molecule can be functionalized with bioorthogonal handles, such as azides or alkynes. nih.govbiosyn.comresearchgate.net These handles allow for the specific labeling of biomolecules in a biological environment without interfering with native cellular processes. nih.govbiosyn.com

Fluorescent Probes: Derivatives of the compound could be synthesized to incorporate fluorescent tags. biosynth.com These probes could be used for real-time imaging of biological processes and to track the localization and interactions of proteins or other biomolecules. biosynth.com

Affinity-Based Probes: By attaching a reactive group, derivatives can be designed as activity-based probes to covalently label specific enzymes or proteins, which is useful for target identification and drug discovery. biosyn.com

The development of such probes would involve modifying the core structure to include various functionalities, as outlined in the table below.

| Probe Type | Key Feature | Potential Application |

| Bioorthogonal Probe | Contains a non-native, non-interfering functional group (e.g., azide, alkyne). nih.govbiosyn.comresearchgate.net | Site-specific labeling of proteins and other biomolecules in living systems. nih.govbiosyn.com |

| Fluorescent Probe | Incorporates a fluorophore. biosynth.com | Real-time imaging of protein dynamics and interactions. biosynth.com |

| Affinity-Based Probe | Includes a reactive group for covalent modification of a target. | Enzyme activity profiling and target identification. biosyn.com |

Q & A

Q. What computational methods predict metabolic stability and toxicity?

- ADMET predictors (e.g., SwissADME) calculate logP (1.2) and PSA (89 Ų). Docking (AutoDock Vina) identifies cytochrome P450 binding sites. In silico toxicity (ProTox-II) flags potential hepatotoxicity via structural alerts .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

Q. Why do substituent effects differ between in vitro and in vivo models?

- Pharmacokinetic factors (e.g., BBB penetration of 6-fluoro analogs) may mask in vitro potency. Allometric scaling from rodent PK/PD models (CL = 15 mL/min/kg) accounts for species differences. Microdialysis quantifies free brain concentrations .

Methodological Development

Q. What innovations improve chiral resolution in HPLC?

- Immobilized polysaccharide-based columns (Chiralpak IA-3) offer enhanced durability. Sub-2 µm particles in UHPLC reduce run times (5 min vs. 20 min). Mobile phase additives (0.1% diethylamine) suppress tailing .

Q. How to design a fragment-based drug discovery (FBDD) campaign using this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.